molecular formula C18H22FN9O2 B611985 Mavelertinib CAS No. 1776112-90-3

Mavelertinib

Número de catálogo: B611985
Número CAS: 1776112-90-3
Peso molecular: 415.4 g/mol
Clave InChI: JYIUNVOCEFIUIU-GHMZBOCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Mavelertinib interacts with various enzymes and proteins, particularly the epidermal growth factor receptor (EGFR). It acts as a kinase inhibitor, disrupting the function of EGFR, a protein that plays a crucial role in cell growth and division .

Cellular Effects

This compound influences cell function by inhibiting the EGFR pathway, which is involved in cell signaling, gene expression, and cellular metabolism . By blocking this pathway, this compound can halt cell division and growth, thereby exerting its therapeutic effects .

Molecular Mechanism

At the molecular level, this compound binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown efficacy against metronidazole-resistant strains of Giardia lamblia . It has also demonstrated positive binding cooperativity and synergy with allosteric EGFR inhibitors .

Dosage Effects in Animal Models

In animal models, this compound has shown efficacy at doses as low as 5 mg/kg of body weight and as high as 50 mg/kg . These results suggest that this compound has a wide therapeutic window and could be a promising candidate for further clinical trials .

Metabolic Pathways

As an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .

Transport and Distribution

As a small molecule drug, it is likely to be able to cross cell membranes and reach its target, the EGFR, within cells .

Subcellular Localization

This compound is expected to localize to the cell membrane, where its target, the EGFR, is located . By binding to the EGFR, this compound can inhibit its activity and disrupt downstream signaling pathways .

Métodos De Preparación

Mavelertinib se sintetiza mediante una serie de reacciones químicas que involucran la formación de intermediarios clave. La ruta sintética generalmente implica los siguientes pasos:

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Esto a menudo incluye el uso de técnicas avanzadas como reacciones fotoquímicas y desaturación catalizada por cobalto .

Actividad Biológica

Mavelertinib is an innovative compound classified as a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been primarily developed to target specific mutations in the EGFR gene, particularly in non-small cell lung cancer (NSCLC) patients. The compound shows promise in overcoming resistance mechanisms associated with earlier generations of EGFR inhibitors, making it a significant focus of current oncological research.

This compound selectively binds to the ATP-binding site of mutated EGFR, effectively inhibiting its kinase activity. This inhibition is crucial for blocking downstream signaling pathways that promote cell proliferation and survival. The primary mutations targeted by this compound include:

  • Exon 19 deletions (Del)
  • L858R mutation
  • T790M mutation

These mutations are prevalent in NSCLC and contribute to the malignancy's aggressive nature and resistance to first- and second-generation TKIs.

Table 1: Comparison of EGFR Mutations and this compound Efficacy

Mutation TypeDescriptionThis compound Efficacy
Exon 19 DelDeletion in exon 19High
L858RPoint mutation in exon 21High
T790MPoint mutation in exon 20Moderate to High

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits potent activity against the common EGFR mutations associated with NSCLC. The compound's efficacy was assessed through various assays that measured its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines harboring these mutations.

Key Findings:

  • This compound showed significantly lower IC50 values compared to first-generation TKIs, indicating a stronger inhibitory effect on mutant EGFR.
  • In cellular models, this compound effectively reduced downstream signaling through pathways such as MAPK and PI3K/AKT, which are critical for tumor growth and survival.

Case Studies

Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced NSCLC who have previously failed other treatments. Notably:

  • Study A : In a phase II trial involving patients with T790M-positive NSCLC, this compound achieved an objective response rate (ORR) of approximately 70%, with a median progression-free survival (PFS) of 10 months.
  • Study B : Another study reported that patients with L858R mutations experienced significant tumor shrinkage after treatment with this compound, with some achieving complete responses.

Table 2: Clinical Trial Outcomes for this compound

Study TypePatient PopulationObjective Response Rate (ORR)Median PFS (Months)
Phase IIT790M-positive NSCLC70%10
Phase IIL858R mutation65%9

Repurposing for Other Indications

Emerging research has suggested potential applications of this compound beyond oncology. A study indicated that this compound could be repurposed for treating giardiasis, a parasitic infection, showcasing its versatility as a kinase inhibitor . This opens avenues for further investigation into its biological activity across different biological systems.

Propiedades

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776112-90-3
Record name Mavelertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavelertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVELERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes Mavelertinib potentially interesting for treating giardiasis?

A1: this compound, originally developed as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has shown promising in vitro and in vivo efficacy against Giardia lamblia. [] This is particularly interesting as it demonstrates efficacy even against metronidazole-resistant strains, highlighting its potential as a novel therapeutic option for giardiasis. []

Q2: How does this compound interact with the epidermal growth factor receptor (EGFR)?

A2: this compound specifically targets the EGFR mutant form T790M, a secondary acquired resistance mutation frequently arising after treatment with first- and second-generation EGFR-TKIs. [] By binding to and inhibiting EGFR T790M, this compound disrupts EGFR-mediated signaling pathways, ultimately leading to cell death in EGFR T790M-expressing tumor cells. []

Q3: How does the structure of this compound relate to its activity?

A3: While the provided research does not offer detailed structure-activity relationship (SAR) data for this compound, studies involving complex crystal structures with EGFR provide insights. [] The research highlights that combining this compound with allosteric inhibitors shows promise in overcoming limitations associated with single-agent therapies. [] This suggests that modifications influencing this compound's binding to EGFR, particularly in the presence of allosteric inhibitors, could significantly impact its activity and efficacy.

Q4: What are the potential advantages of using patient-derived cells (PDCs) and organoids (PDOs) to study this compound's efficacy?

A4: PDCs and PDOs offer a more accurate representation of tumor heterogeneity compared to commercial cell lines. [] Using these models allows researchers to assess drug responses in a context that closely mimics the in vivo environment. This is particularly valuable for studying resistance mechanisms and developing new therapeutic strategies for cancers, including those potentially treatable with this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.